molecular formula C13H14N4O3 B2611829 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide CAS No. 2034579-60-5

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide

Cat. No.: B2611829
CAS No.: 2034579-60-5
M. Wt: 274.28
InChI Key: HOVDVIREWPOEIG-UHFFFAOYSA-N
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Description

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of methoxy groups attached to both the pyridine and pyrimidine rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis .

Industrial Production Methods

Industrial production of this compound may involve optimization of the Suzuki-Miyaura reaction conditions to achieve high yields and purity. This includes the selection of appropriate solvents, catalysts, and reaction temperatures. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The methoxy groups and pyrimidine ring can interact with biological receptors or enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide is unique due to its specific combination of methoxy groups and pyrimidine ring, which can confer distinct chemical and biological properties.

Properties

IUPAC Name

6-methoxy-N-[(6-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-19-11-4-3-9(6-14-11)7-15-13(18)10-5-12(20-2)17-8-16-10/h3-6,8H,7H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOVDVIREWPOEIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CNC(=O)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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